molecular formula C16H11NO2 B2610227 1-(4-formylphenyl)-1H-indole-3-carbaldehyde CAS No. 692287-40-4

1-(4-formylphenyl)-1H-indole-3-carbaldehyde

Cat. No. B2610227
CAS RN: 692287-40-4
M. Wt: 249.269
InChI Key: BUODRSAVHPDUHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-formylphenyl)-1H-indole-3-carbaldehyde, also known as FICA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. FICA belongs to the class of indole derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Scientific Research Applications

Indole Synthesis and Classification

Indole derivatives, like 1-(4-formylphenyl)-1H-indole-3-carbaldehyde, are essential in organic chemistry due to their complex structure and biological relevance. A review on indole synthesis methodologies categorizes various strategies for constructing indole and its derivatives. This classification is crucial for identifying synthetic pathways that might involve or be applicable to compounds like this compound. The synthesis approaches include reactions such as the Fischer indole synthesis and the Bartoli indole synthesis, which are foundational in creating a wide range of biologically active indole derivatives (Taber & Tirunahari, 2011).

Biological Activities of Indole Derivatives

Indole derivatives exhibit a wide range of biological activities, making them significant in the development of pharmaceuticals. Research on indole-3-carbinol (I3C) and its derivatives highlights the chemoprotective properties against cancers. Although this compound is not directly mentioned, the investigation into I3C's role in cancer chemoprotection suggests the potential for related indole derivatives to possess similar or related biological activities (Bradlow, 2008).

Pharmacokinetics and Hepatic Protection

Another study focuses on the pharmacokinetics and protective roles of indole derivatives like I3C in chronic liver diseases. This research underscores the versatility of indoles in medical applications, including their anti-fibrosis, anti-tumor, and immunomodulatory effects, which might be relevant when considering the therapeutic potential of this compound (Wang et al., 2016).

Indole Derivatives in Drug Discovery

A comprehensive knowledge review of indole derivatives elaborates on their synthesis and biological significance. This review emphasizes the versatility of indole as a core structure in pharmacology, noting its presence in many drugs and its wide range of pharmacological activities. This insight into indole's importance in drug discovery suggests that derivatives like this compound may also hold promise in this field, especially considering their structural and functional diversity (Padmavathi et al., 2021).

properties

IUPAC Name

1-(4-formylphenyl)indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-10-12-5-7-14(8-6-12)17-9-13(11-19)15-3-1-2-4-16(15)17/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUODRSAVHPDUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701332209
Record name 1-(4-formylphenyl)indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820085
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

692287-40-4
Record name 1-(4-formylphenyl)indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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